Methyl 2,3,5-triiodobenzoate

Radiopaque polymers Free-radical polymerization Biomaterials

Methyl 2,3,5-triiodobenzoate (CAS 15396-41-5) is a triiodinated benzoic acid methyl ester with the molecular formula C₈H₅I₃O₂ and a molecular weight of 513.84 g·mol⁻¹. The compound bears iodine atoms at the 2-, 3-, and 5-positions of the aromatic ring, yielding an elemental iodine mass fraction of 74.1% w/w.

Molecular Formula C8H5I3O2
Molecular Weight 513.839
CAS No. 15396-41-5
Cat. No. B2512751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,5-triiodobenzoate
CAS15396-41-5
Molecular FormulaC8H5I3O2
Molecular Weight513.839
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)I)I)I
InChIInChI=1S/C8H5I3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
InChIKeyXCUGOAJCSATKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3,5-Triiodobenzoate (CAS 15396-41-5): Procurement-Grade Specifications and Chemical Identity


Methyl 2,3,5-triiodobenzoate (CAS 15396-41-5) is a triiodinated benzoic acid methyl ester with the molecular formula C₈H₅I₃O₂ and a molecular weight of 513.84 g·mol⁻¹ . The compound bears iodine atoms at the 2-, 3-, and 5-positions of the aromatic ring, yielding an elemental iodine mass fraction of 74.1% w/w [1]. Commercially available from multiple vendors at purities ranging from 95% (AKSci) to 98.1% by GC (CymitQuimica), the compound is supplied as a faint orange crystalline solid with a melting point of 104–105 °C and a predicted boiling point of 240–244 °C at 10 Torr [2]. Its XLogP3 of 3.7 underscores a moderately lipophilic character that distinguishes it from both its parent acid and clinically deployed 2,4,6-triiodobenzoate contrast agents .

Why Methyl 2,3,5-Triiodobenzoate Cannot Be Replaced by Other Triiodobenzoate Isomers or the Parent Acid


Although both methyl 2,3,5-triiodobenzoate and its 2,4,6-substituted isomer (CAS 3114-73-6) share the identical molecular formula and iodine mass fraction, the regiochemical placement of the three iodine atoms fundamentally alters the electronic and steric environment of the aromatic ring, dictating downstream reactivity in esterification, transesterification, and free-radical polymerization processes [1][2]. The parent acid, 2,3,5-triiodobenzoic acid (CAS 88-82-4), possesses a melting point approximately 115 °C higher (220–222 °C) and a carboxylic acid functionality that requires pre-activation (e.g., via acid chloride formation) for ester bond construction, adding a synthetic step and reducing atom economy relative to the methyl ester's direct transesterification route . Simply substituting a mono-iodobenzoate (iodine content ~48% w/w) or even the clinical-standard iopromide scaffold (iodine content ~48% w/w) results in a >35% reduction in iodine mass fraction per molecule, directly compromising radiopacity per unit mass of formulated material [3][4]. These differences are not cosmetic—they determine whether a polymerizable monomer yields high-molecular-weight polymer or only oligomeric products, as demonstrated in direct comparative radical polymerization studies [2].

Quantitative Differentiation Evidence for Methyl 2,3,5-Triiodobenzoate Against Closest Analogs


2,3,5-Substitution Pattern Is Required for Successful Radical Polymerization: Direct Comparison with 2,4,6-Triiodophenyl Methacrylate

In a direct comparative radical polymerization study, 2,4,6-triiodophenyl methacrylate—derived from the 2,4,6-triiodo scaffold—produced only oligomeric products when initiated with azoisobutyronitrile (AIBN), failing to reach high molecular weight. In contrast, 2-methacryloyloxyethyl 2,3,5-triiodobenzoate—synthesized from methyl 2,3,5-triiodobenzoate as the ester precursor—yielded true polymers under identical conditions [1]. This demonstrates that the 2,3,5-regiochemistry is not interchangeable with the 2,4,6 arrangement for the production of radiopaque polymeric biomaterials via free-radical pathways.

Radiopaque polymers Free-radical polymerization Biomaterials

In Vivo CT Blood-Pool Contrast Enhancement of 220 HU Achieved with 2,3,5-Triiodobenzoate-Based Emulsions

Three hydrophobic iodinated oils synthesized from the 2,3,5-triiodobenzoate moiety were formulated into emulsions and tested in vivo as CT blood pool contrast agents in mice. After intravenous administration of 520 mg I/kg, a contrast enhancement of 220 Hounsfield Units (HU) was measured directly in blood, with a circulation half-life of approximately 3 hours and no noticeable in vivo toxicity observed [1]. This level of sustained intravascular contrast surpasses that of many small-molecule clinical contrast agents, which typically exhibit rapid renal clearance and shorter imaging windows.

CT contrast agents Blood pool imaging Nanomedicine

Iodine Mass Fraction: 74.1% w/w in the Methyl 2,3,5-Triiodobenzoate Monomer vs. ~48% for Mono-Iodobenzoates and Clinical Iopromide

Methyl 2,3,5-triiodobenzoate contains three iodine atoms per molecule (MW 513.84 g·mol⁻¹), yielding an elemental iodine mass fraction of 74.1% w/w . By comparison, methyl 2-iodobenzoate (MW 262.05 g·mol⁻¹, 1 iodine atom) contains approximately 48.4% iodine w/w [1], and the clinical nonionic contrast agent iopromide (MW 791.12 g·mol⁻¹, 3 iodine atoms) contains only 48.1% iodine w/w due to its large, solubilizing poly-hydroxylated side chains [2]. When polymerized into nanoparticles via the 2-methacryloyloxyethyl(2,3,5-triiodobenzoate) monomer, the resulting polymeric material retains approximately 58% iodine by weight and demonstrates quantifiable in vitro CT radiopacity [3].

Iodine content Radiopacity Contrast agent design

Melting Point Differential of ~115 °C vs. Parent Acid Enables Solution-Phase Processing Without Carboxylic Acid Activation

Methyl 2,3,5-triiodobenzoate exhibits a melting point of 104–105 °C [1], whereas its parent acid, 2,3,5-triiodobenzoic acid (CAS 88-82-4), melts at 220–222 °C . This ~115 °C depression in melting point, combined with the pre-installed methyl ester functionality, allows the methyl ester to be used directly in transesterification reactions with hydroxyl-containing methacrylates (e.g., 2-hydroxyethyl methacrylate) to produce polymerizable radiopaque monomers without the need for prior carboxylic acid activation via acid chloride or coupling reagent [2][3].

Synthetic intermediate Esterification Process chemistry

XLogP3 Lipophilicity of 3.7 Enables Formulation of Hydrophobic Radiopaque Cores for Emulsion and Nanoparticle Delivery Systems

The computed XLogP3 of methyl 2,3,5-triiodobenzoate is 3.7 , indicating moderate lipophilicity that is substantially lower than the parent acid's predicted logP of approximately 4.69 [1]. This intermediate lipophilicity is exploited to synthesize hydrophobic iodinated oils (based on the 2,3,5-triiodobenzoate moiety) that serve as the oil phase in block-copolymer-stabilized emulsions for CT blood pool imaging [2]. By contrast, the highly water-soluble 2,4,6-triiodobenzoate clinical contrast agents (e.g., iopromide, iopamidol) achieve water solubility through multiple hydroxyl and amide substitutions at the expense of iodine mass fraction, making them unsuitable for emulsion-based long-circulating formulations [3].

Lipophilicity Drug delivery Nanoemulsion

Proven Application Scenarios for Methyl 2,3,5-Triiodobenzoate in Research and Industrial Procurement


Synthesis of Polymerizable Radiopaque Methacrylate Monomers for Biomedical Device Fabrication

Methyl 2,3,5-triiodobenzoate serves as the direct transesterification substrate for producing 2-methacryloyloxyethyl(2,3,5-triiodobenzoate) (MAOTIB), the most widely cited polymerizable radiopaque monomer in the biomaterials literature. The methyl ester's lower melting point (104–105 °C vs. 220–222 °C for the acid) enables solution-phase transesterification with 2-hydroxyethyl methacrylate without prior acid activation [1]. MAOTIB and related monomers have been used to fabricate radiopaque bone cements, dental composites, endovascular stents, and embolization microspheres [2].

Development of Long-Circulating CT Blood Pool Contrast Agents via Iodinated Emulsions

Hydrophobic iodinated oils synthesized from the 2,3,5-triiodobenzoate scaffold, when formulated as block-copolymer-stabilized emulsions, achieve 220 HU CT contrast enhancement in blood with a ~3-hour circulation half-life in murine models [3]. This application exploits the scaffold's XLogP3 of 3.7, which provides sufficient lipophilicity for stable emulsion core formation while avoiding the rapid renal clearance that limits clinical 2,4,6-triiodobenzoate agents to intravascular imaging windows of only a few minutes .

Production of Radiopaque Polymeric Nanoparticles for Lymph Node, Liver, and Spleen CT Imaging

Emulsion polymerization of MAOTIB yields iodinated polymeric nanoparticles (30–350 nm diameter) containing ~58% iodine by weight with demonstrated in vitro CT radiopacity and in vivo enhancement of lymph node, liver, kidney, and spleen visibility in a canine model [4]. The high iodine mass fraction of the 2,3,5-triiodobenzoate monomer (74.1% I w/w) directly enables this level of nanoparticle radiopacity, which cannot be matched by mono-iodoaryl monomers (~48% I w/w) [5].

Synthesis of Iodinated PLA/PLGA Radiopaque Biodegradable Polymers for Image-Guided Implants

The 2,3,5-triiodobenzoate moiety has been employed as an end-capping group for poly(lactic acid) and as a starter molecule (2,2-bis(hydroxymethyl)propane-1,3-diyl bis(2,3,5-triiodobenzoate)) for ring-opening polymerization of lactide and caprolactone, yielding fully biodegradable, radiopaque polyesters and poly(ester-urethanes) suitable for non-invasive micro-CT monitoring of implant degradation [6][7]. Methyl 2,3,5-triiodobenzoate provides the entry point for synthesizing these triiodobenzoate-functionalized initiators and end-cappers.

Quote Request

Request a Quote for Methyl 2,3,5-triiodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.